1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. This compound, in particular, features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the azido group (N₃) makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine typically involves the N-alkylation of pyrazole derivatives with azidoethyl transfer reagents. One common method involves the reaction of 1-phenyl-1H-pyrazol-5-amine with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and alkyl halides.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the modification of biomolecules through click chemistry, enabling the study of biological processes.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine primarily involves its ability to undergo click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly efficient and selective, making it a valuable tool in the modification of molecules. The resulting triazoles can interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-azidoethyl)-pyrazole: Similar structure but lacks the phenyl group.
1-(2-azidoethyl)-imidazole: Contains an imidazole ring instead of a pyrazole ring.
1-(2-azidoethyl)-1,2,3-triazole: Formed through cycloaddition reactions involving azides and alkynes.
Uniqueness
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of both the azido group and the phenyl-substituted pyrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Properties
IUPAC Name |
2-(2-azidoethyl)-5-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c12-11-8-10(9-4-2-1-3-5-9)15-17(11)7-6-14-16-13/h1-5,8H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGRBFXNYXJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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